molecular formula C13H9N3 B8399967 5-Ethynyl-2-(4-methyl-1h-imidazol-1-yl)benzonitrile

5-Ethynyl-2-(4-methyl-1h-imidazol-1-yl)benzonitrile

Cat. No.: B8399967
M. Wt: 207.23 g/mol
InChI Key: UKHVIZNEFLDNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-2-(4-methyl-1h-imidazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C13H9N3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

5-ethynyl-2-(4-methylimidazol-1-yl)benzonitrile

InChI

InChI=1S/C13H9N3/c1-3-11-4-5-13(12(6-11)7-14)16-8-10(2)15-9-16/h1,4-6,8-9H,2H3

InChI Key

UKHVIZNEFLDNNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C#C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-cyanobenzaldehyde (3.0 g, 20 mmol) in 20 mL of DMF was treated with 4-methylimidazole (3.0 g, 37 mmol) and warmed to 100° C. Stirred overnight. Diluted with EtOAc, washed with sat'd NaHCO3, dried (Na2SO4), concentrated. Triturated with MeOH and filtered to give a single regioisomer (1.3 g, 6.1 mmol; 31%). Suspended in 20 mL of MeOH, treated with K2CO3 (1.4 g, 10 mmol) and dimethyl (1-diazo-2-oxopropyl)phosphonate (1.4 g, 7.3 mmol) and stirred overnight. Diluted with DCM and washed with water. Dried (Na2SO4), conc. Chromatography on silica (0-20% MeOH/DCM) gave the desired alkyne (606 mg; 15% overall yield):
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
15%

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